Tetramethylammonium hydrogensulfate

Description

Properties

IUPAC Name |

hydrogen sulfate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTYPCUOWWOADE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230376 | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80526-82-5 | |

| Record name | Tetramethylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80526-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080526825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetramethylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetramethylammonium (B1211777) hydrogensulfate, a quaternary ammonium (B1175870) salt with applications in organic synthesis and as a phase-transfer catalyst. The primary synthesis route involves a straightforward acid-base neutralization reaction between tetramethylammonium hydroxide (B78521) and sulfuric acid. This document outlines the chemical properties, a detailed experimental protocol, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of tetramethylammonium hydrogensulfate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Purity |

| Tetramethylammonium Hydroxide (TMAH) | (CH₃)₄NOH | 91.15 | Colorless to pale yellow liquid (as aqueous solution) | ~ -25 °C (25% solution) | Commercially available in various concentrations (e.g., 25% in water) |

| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, odorless, oily liquid | 10 °C | Typically ≥95% |

| This compound | (CH₃)₄NHSO₄ | 171.22 | White to off-white crystalline powder[1] | 290 - 297 °C[1] | ≥98%[2] |

Experimental Protocol: Synthesis via Acid-Base Neutralization

This protocol is based on the well-established acid-base reaction between a quaternary ammonium hydroxide and a strong acid, analogous to methods described for similar compounds.[3]

Objective: To synthesize this compound from tetramethylammonium hydroxide and sulfuric acid.

Reaction Scheme:

(CH₃)₄NOH + H₂SO₄ → (CH₃)₄NHSO₄ + H₂O

Materials:

-

Tetramethylammonium hydroxide (TMAH) solution (e.g., 25% w/w in water)

-

Concentrated sulfuric acid (H₂SO₄, ≥95%)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

pH indicator paper or a pH meter

-

Rotary evaporator

-

Crystallizing dish

-

Vacuum oven

Procedure:

-

Preparation of Reactants:

-

Accurately measure a specific volume of tetramethylammonium hydroxide solution (e.g., 100 mL of a 25% w/w solution) and place it in a beaker or flask equipped with a magnetic stir bar.

-

Place the reaction vessel in an ice bath to control the temperature during the addition of the acid, as the neutralization reaction is exothermic.

-

Calculate the molar amount of TMAH in the solution.

-

Based on the 1:1 stoichiometry of the reaction, calculate the required molar equivalent of sulfuric acid. Prepare a dilute solution of sulfuric acid by slowly adding the calculated amount of concentrated sulfuric acid to a volume of deionized water. Safety Note: Always add acid to water, never the other way around, to dissipate the heat generated.

-

-

Neutralization:

-

Begin stirring the TMAH solution in the ice bath.

-

Slowly add the diluted sulfuric acid solution dropwise from a burette or dropping funnel to the TMAH solution.

-

Monitor the pH of the reaction mixture periodically using pH paper or a pH meter. The target pH should be neutral (pH ~7). Be cautious not to over-acidify the solution.

-

-

Isolation and Purification:

-

Once the neutralization is complete, remove the reaction vessel from the ice bath.

-

The resulting solution is an aqueous solution of this compound.

-

Concentrate the solution by removing the water using a rotary evaporator.

-

Transfer the concentrated solution to a crystallizing dish and allow it to cool to induce crystallization. If necessary, further cooling in a refrigerator can promote crystal formation.

-

Collect the white crystals of this compound by filtration.

-

Wash the crystals with a small amount of cold deionized water to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

-

Expected Yield:

The reaction is a straightforward acid-base neutralization, and the yield is expected to be high (quantitative), typically over 90%, assuming careful execution of the procedure to minimize loss during transfers and purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical steps involved in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Tetramethylammonium H-sulfate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate, a quaternary ammonium (B1175870) salt, is a versatile and valuable compound in various scientific and industrial domains. Its unique combination of ionic and organic characteristics makes it a powerful tool in analytical chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethylammonium hydrogensulfate, detailed experimental protocols for its synthesis and application, and a discussion of its utility in specialized fields, including drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid that is highly soluble in polar solvents such as water.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]

Table 1: Physical and Chemical Properties of Tetramethylammonium H-sulfate

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₃NO₄S | [3] |

| Molecular Weight | 171.21 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 290 - 297 °C | [2] |

| Boiling Point | No information available | |

| Density | No information available | |

| Solubility | Soluble in water | [1] |

| pKa (hydrogensulfate anion) | ~2 | |

| CAS Number | 80526-82-5 | [2][3] |

Spectroscopic Data

¹H NMR: A single sharp singlet is expected for the twelve equivalent protons of the four methyl groups on the tetramethylammonium cation. The chemical shift of this peak would likely appear around 3.1 ppm.

¹³C NMR: A single resonance is expected for the four equivalent methyl carbons of the tetramethylammonium cation. This peak is anticipated to be in the range of 50-60 ppm.[4]

FTIR: The infrared spectrum would be characterized by vibrational modes of both the tetramethylammonium cation and the hydrogensulfate anion. Key expected absorptions include:

-

C-H stretching and bending vibrations from the methyl groups.

-

C-N stretching vibrations.

-

S=O and S-O stretching vibrations from the hydrogensulfate anion.

-

O-H stretching from the hydrogensulfate anion.

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the neutralization reaction between tetramethylammonium hydroxide (B78521) and sulfuric acid.

Reaction Scheme:

(CH₃)₄N⁺OH⁻ + H₂SO₄ → (CH₃)₄N⁺HSO₄⁻ + H₂O

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known molar equivalent of tetramethylammonium hydroxide in a suitable solvent, such as deionized water or methanol.

-

Acid Addition: Cool the solution in an ice bath. Slowly add one molar equivalent of concentrated sulfuric acid dropwise from the dropping funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure complete neutralization.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification by Recrystallization:

-

Dissolve the crude solid product in a minimal amount of a suitable hot solvent. Potential recrystallization solvents include ethanol (B145695), isopropanol, or a mixture of ethanol and diethyl ether.

-

Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Logical Workflow for Synthesis and Purification:

References

- 1. Preparation and characterization of new room temperature ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetramethylammonium hydrogen sulfate(103812-00-6) 13C NMR spectrum [chemicalbook.com]

In-Depth Technical Guide on the Crystal Structure of Tetramethylammonium Hydrogensulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tetramethylammonium (B1211777) hydrogensulfate monohydrate, N(CH₃)₄HSO₄·H₂O. The information presented is crucial for understanding the solid-state properties of this compound, which is relevant in various fields, including materials science and as a counter-ion in pharmaceutical chemistry.

Core Crystallographic Data

The crystal structure of tetramethylammonium hydrogensulfate monohydrate has been a subject of interest due to its ferroelectric properties. The crystallographic data is essential for interpreting these properties and for any further computational or experimental studies.

Table 1: Crystallographic Data for this compound Monohydrate

| Parameter | Value |

| Chemical Formula | C₄H₁₅NO₅S |

| Molecular Weight | 189.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 8.9901(5) Å |

| b | 12.0059(7) Å |

| c | 14.9570(9) Å |

| α | 90° |

| β | 91.719(3)° |

| γ | 90° |

| Volume | 1613.65(16) ų |

| Z | 4 |

| Temperature | 120 K |

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involves two primary experimental stages: crystal synthesis and single-crystal X-ray diffraction.

Crystal Synthesis

Single crystals of this compound monohydrate suitable for X-ray diffraction can be grown by the slow evaporation of an aqueous solution.

Methodology:

-

Preparation of Solution: An equimolar solution of tetramethylammonium hydroxide (B78521) and sulfuric acid is prepared in distilled water. The reaction is as follows: (CH₃)₄NOH + H₂SO₄ → (CH₃)₄NHSO₄ + H₂O

-

Crystallization: The resulting solution is filtered to remove any impurities and then allowed to stand at room temperature. Slow evaporation of the solvent over several days to weeks yields colorless, prismatic single crystals.

-

Crystal Selection: Crystals with well-defined faces and without visible defects are selected under a microscope for the diffraction experiment. A suitable crystal size for single-crystal X-ray diffraction is typically in the range of 0.1 to 0.3 mm in all dimensions.

Single-Crystal X-ray Diffraction

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction techniques.

Methodology:

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation and to facilitate handling at low temperatures.

-

Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is subsequently refined using least-squares methods to best fit the experimental diffraction data.

Logical Workflow of Crystal Structure Analysis

The process of determining the crystal structure of a compound like this compound monohydrate follows a logical and systematic workflow, from the initial synthesis to the final validation of the structure.

An In-depth Technical Guide to CAS Number 80526-82-5: Properties, Applications, and Biological Interactions of Tetramethylammonium Hydrogen Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium (B1211777) hydrogen sulfate (B86663) (CAS 80526-82-5), a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in analytical chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed insights into its primary uses, and an exploration of the biological activities of its constituent tetramethylammonium cation. Particular focus is given to its role as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), its function as a phase-transfer catalyst, and its emerging use as a precursor in the synthesis of ionic liquids. Furthermore, this guide elucidates the molecular interactions of the tetramethylammonium ion with key biological targets, namely nicotinic acetylcholine (B1216132) receptors and potassium channels, providing a basis for its utility as a pharmacological tool in neuroscience research.

Chemical and Physical Properties

Tetramethylammonium hydrogen sulfate, with the chemical formula C₄H₁₃NO₄S, is a white to off-white crystalline powder.[1] It is characterized by the presence of a quaternary ammonium cation, tetramethylammonium ([N(CH₃)₄]⁺), and a hydrogen sulfate (HSO₄⁻) anion. The compound is hygroscopic and readily soluble in water.[2]

Table 1: Physicochemical Properties of Tetramethylammonium Hydrogen Sulfate

| Property | Value | Reference(s) |

| CAS Number | 80526-82-5 | [1][3] |

| Molecular Formula | C₄H₁₃NO₄S | [3] |

| Molecular Weight | 171.22 g/mol | [3] |

| IUPAC Name | tetramethylazanium; hydrogen sulfate | [3] |

| Synonyms | Tetramethylammonium bisulfate, TMAHS | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 292-297 °C | [4] |

| Solubility | Soluble in water | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Table 2: Spectral Data for Tetramethylammonium Hydrogen Sulfate

| Spectral Data | Key Features | Reference(s) |

| FT-IR (KBr Pellet) | Peaks corresponding to C-N stretching, CH₃ rocking and deformation, and S=O and S-O stretching of the hydrogen sulfate anion. A representative spectrum shows peaks around 939 cm⁻¹ (C-N stretch), 1126 cm⁻¹ (CH₃ rock), and characteristic absorptions for the HSO₄⁻ anion. | [3][5][6] |

| ¹³C NMR | A single resonance for the four equivalent methyl carbons of the tetramethylammonium cation. | [7] |

| ¹H NMR | A single resonance for the twelve equivalent protons of the methyl groups of the tetramethylammonium cation. |

Applications in Research and Development

Ion-Pair Chromatography

A primary application of tetramethylammonium hydrogen sulfate is as an ion-pairing reagent in reversed-phase HPLC. This technique enables the separation and analysis of ionic and highly polar analytes, such as catecholamines and their metabolites, which are poorly retained on conventional C18 columns.

Mechanism of Action: In ion-pair chromatography, the tetramethylammonium cation pairs with anionic analytes in the mobile phase. This masks the ionic character of the analyte, increasing its hydrophobicity and promoting its retention on the nonpolar stationary phase. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters for optimizing the separation.

Experimental Protocol: Analysis of Catecholamines in Urine

This protocol provides a general framework for the analysis of catecholamines (norepinephrine, epinephrine, dopamine) in biological samples using HPLC with electrochemical detection, employing tetramethylammonium hydrogen sulfate as an ion-pairing reagent.

-

Sample Preparation:

-

Acidify urine samples to preserve the catecholamines.

-

Perform a solid-phase extraction (SPE) using a cation-exchange or alumina (B75360) column to isolate the catecholamines from the sample matrix.

-

Elute the catecholamines from the SPE column.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) containing a specific concentration of tetramethylammonium hydrogen sulfate (typically in the mM range), an organic modifier (e.g., methanol (B129727) or acetonitrile), and an EDTA salt to chelate metal ions. The final pH is adjusted to optimize separation.

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Detection: Electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize the catecholamines, generating a current that is proportional to their concentration.

-

Caption: Workflow for Catecholamine Analysis using HPLC with TMAHS.

Phase-Transfer Catalysis

Tetramethylammonium hydrogen sulfate serves as an efficient phase-transfer catalyst (PTC) in various organic reactions involving reactants in immiscible phases (e.g., aqueous and organic).

Mechanism of Action: As a PTC, the tetramethylammonium cation forms an ion pair with the reacting anion from the aqueous phase. This lipophilic ion pair is then transferred into the organic phase, where it can react with the organic substrate. This process overcomes the phase barrier, significantly accelerating the reaction rate and often allowing for milder reaction conditions.

Caption: Mechanism of Phase-Transfer Catalysis with TMAHS.

Synthesis of Ionic Liquids

Tetramethylammonium hydrogen sulfate is a valuable precursor in the synthesis of protic ionic liquids. By reacting it with a suitable base, the hydrogen sulfate anion can be deprotonated to form the sulfate dianion, or it can be exchanged with other anions to generate a variety of tetramethylammonium-based ionic liquids with tailored properties for applications in electrochemistry, catalysis, and as green solvents.

Biological Activity and Signaling Pathways

The biological effects of tetramethylammonium hydrogen sulfate are primarily attributed to the tetramethylammonium (TMA) cation. TMA is known to interact with neuronal signaling pathways, particularly at the neuromuscular junction and in autonomic ganglia.

Interaction with Nicotinic Acetylcholine Receptors

TMA acts as a competitive antagonist and an open-channel blocker of nicotinic acetylcholine receptors (nAChRs).[8][9][10] nAChRs are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.

Mechanism of Blockade:

-

Competitive Antagonism: TMA can compete with the endogenous neurotransmitter, acetylcholine (ACh), for binding to the receptor's active site. This prevents the channel from opening in response to ACh.

-

Channel Block: TMA can physically occlude the pore of the open nAChR channel, preventing the influx of sodium ions (Na⁺) and subsequent depolarization of the postsynaptic membrane. This action is often voltage-dependent.

The blockade of nAChRs by TMA leads to an inhibition of neurotransmission, which can manifest as muscle weakness or paralysis at the neuromuscular junction and blockade of signaling in autonomic ganglia.

Blockade of Potassium Channels

The structurally related compound, tetraethylammonium (B1195904) (TEA), is a well-characterized blocker of various types of potassium (K⁺) channels. While less potent, TMA also exhibits inhibitory effects on certain K⁺ channels. These channels are critical for the repolarization of the cell membrane following an action potential. By blocking K⁺ channels, TMA can prolong the duration of the action potential, which can have complex effects on neuronal excitability and neurotransmitter release.

Caption: TMA blockade of the nicotinic acetylcholine receptor at the neuromuscular junction.

Relevance in Drug Development

The unique properties of tetramethylammonium hydrogen sulfate make it a valuable tool in the drug development pipeline:

-

Pharmaceutical Analysis: Its use in ion-pair chromatography is essential for the quality control and analysis of ionic drug substances and their metabolites.

-

Chemical Synthesis: As a phase-transfer catalyst, it can facilitate the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), potentially improving yields and reducing the need for harsh reaction conditions. For instance, quaternary ammonium salts are used in the synthesis of various drug classes.

-

Pharmacological Research: The ability of the TMA cation to selectively block certain ion channels makes it a useful pharmacological probe for studying the roles of these channels in physiological and pathological processes. This can aid in the identification and validation of new drug targets.

Conclusion

Tetramethylammonium hydrogen sulfate (CAS 80526-82-5) is a multifaceted chemical compound with significant utility in both chemical and biological research. Its applications as an ion-pairing reagent, phase-transfer catalyst, and ionic liquid precursor are well-established. Furthermore, the biological activity of the tetramethylammonium cation as a blocker of nicotinic acetylcholine receptors and potassium channels provides a powerful tool for neuropharmacological investigation. For researchers and professionals in drug development, a thorough understanding of the properties and applications of this compound can facilitate advancements in analytical methodology, synthetic chemistry, and the exploration of novel therapeutic targets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 3. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Tetramethylammonium hydrogen sulfate(103812-00-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetramethylammonium hydrogen sulfate(103812-00-6) 13C NMR spectrum [chemicalbook.com]

- 8. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation and block of mouse muscle-type nicotinic receptors by tetraethylammonium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Tetramethylammonium Hydrogen Sulfate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) hydrogen sulfate (B86663) (TMAS) in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on providing a qualitative summary of its solubility and a detailed experimental protocol for its determination. This information is intended to empower researchers to accurately assess the solubility of TMAS in their specific applications.

Introduction to Tetramethylammonium Hydrogen Sulfate

Solubility of Tetramethylammonium Hydrogen Sulfate: A Qualitative Summary

While precise solubility values (e.g., in g/100g of solvent) for tetramethylammonium hydrogen sulfate in a range of organic solvents are not documented in readily accessible scientific literature, its applications and the nature of similar quaternary ammonium (B1175870) salts suggest a general solubility trend.

Table 1: Qualitative Solubility of Tetramethylammonium Hydrogen Sulfate in Common Organic Solvents

| Solvent Family | Example Solvents | Qualitative Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Expected to be Soluble | The hydrogen bonding capability and high polarity of these solvents can effectively solvate both the tetramethylammonium cation and the hydrogen sulfate anion. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Expected to be Soluble | The high dielectric constant and strong dipole moments of these solvents facilitate the dissolution of ionic compounds like TMAS. The related compound tetrahexylammonium (B1222370) hydrogen sulfate is known to be soluble in DMSO. |

| Less Polar Solvents | Acetone, Dichloromethane | Expected to have Moderate to Limited Solubility | These solvents have lower polarity and may not as effectively solvate the dissociated ions of TMAS, leading to lower solubility compared to highly polar solvents. |

| Nonpolar Solvents | Toluene, Hexane | Expected to be Sparingly Soluble to Insoluble | The lack of polarity in these solvents makes them poor at solvating ionic species, resulting in very low solubility for salts like TMAS. |

Note: This table is based on general principles of solubility ("like dissolves like") and data for analogous compounds. Experimental verification is necessary to determine quantitative solubility.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following experimental protocols, based on established gravimetric and spectroscopic methods, can be employed.[6][7][8][9]

Gravimetric Method (Shake-Flask Method)

This is a classical and reliable method for determining the equilibrium solubility of a solid in a liquid.[6][8]

Materials:

-

Tetramethylammonium hydrogen sulfate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of tetramethylammonium hydrogen sulfate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. For finer suspensions, centrifugation may be necessary to separate the solid from the saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically inert filter to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Record the exact mass of the solution transferred.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the tetramethylammonium hydrogen sulfate (a temperature below its melting point, e.g., 80-100 °C, under vacuum is recommended). Dry to a constant weight.

-

Calculation:

-

Mass of the dissolved TMAS = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the solution) - (Mass of the dissolved TMAS)

-

Solubility ( g/100 g solvent) = (Mass of dissolved TMAS / Mass of the solvent) * 100

-

Spectroscopic Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method. TMAS itself does not have a strong UV chromophore, but this method could be adapted if a suitable detection method (e.g., ion chromatography) is available.

Materials:

-

Equipment from the gravimetric method.

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., Ion Chromatograph).

-

Volumetric flasks and pipettes.

Procedure:

-

Prepare a Calibration Curve: Prepare a series of standard solutions of TMAS in the chosen solvent with known concentrations. Measure the absorbance (or other analytical signal) of each standard and plot a calibration curve of signal versus concentration.

-

Prepare Saturated Solution: Follow steps 1-5 of the gravimetric method to prepare a saturated solution and obtain a clear, filtered sample.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the range of the calibration curve.

-

Measurement: Measure the absorbance (or other signal) of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of tetramethylammonium hydrogen sulfate.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Tetramethylammonium Hydrogensulfate: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethylammonium (B1211777) hydrogensulfate, with a primary focus on its melting point. It is designed to furnish researchers, scientists, and professionals in drug development with essential data and detailed experimental protocols to support their research and development activities. This document includes a summary of quantitative data, a detailed experimental protocol for melting point determination via Differential Scanning Calorimetry (DSC), and a workflow diagram illustrating its application in analytical chemistry.

Physicochemical Data: Melting Point of Tetramethylammonium Hydrogensulfate

The melting point of this compound has been reported in various sources. The data, including variations for its hydrate (B1144303) form, are summarized in the table below for ease of comparison.

| Chemical Name | CAS Number | Reported Melting Point (°C) | Reported Melting Point (°F) | Notes |

| This compound | 80526-82-5 | 295 - 297 | 563 - 566.6 | Anhydrous form.[1] |

| This compound | 80526-82-5 | 290 | 554 | Anhydrous form.[2] |

| This compound hydrate | 207738-07-6 | 292 - 295 | 557.6 - 563 | Literature value for the hydrate.[3][4] |

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To accurately determine the melting point of this compound using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus and Materials:

-

Differential Scanning Calorimeter (DSC) instrument

-

Standard aluminum or hermetically sealed sample pans and lids

-

Microbalance (accurate to at least 0.01 mg)

-

This compound sample (high purity)

-

Inert purge gas (e.g., nitrogen or argon)

-

Crimper for sealing sample pans

Procedure:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) according to the manufacturer's instructions. This ensures the accuracy of the measured melting point.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a standard aluminum sample pan using a microbalance.

-

Hermetically seal the pan with a lid using a crimper. This is crucial to prevent any loss of volatile substances or interaction with the atmosphere during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sealed sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and inert atmosphere.

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a constant rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 320°C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting process will be observed as an endothermic peak on the DSC thermogram.

-

The onset temperature of the endothermic peak is typically taken as the melting point of the substance.

-

The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined from the thermogram.

-

Perform the analysis in triplicate to ensure reproducibility and report the average melting point with the standard deviation.

-

Application Workflow: Ion-Pair Chromatography

This compound is frequently utilized as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC) to enhance the retention and separation of ionic analytes on a reversed-phase column. The following diagram illustrates the general workflow for this application.

Caption: Workflow for HPLC analysis using this compound as an ion-pairing agent.

References

Tetramethylammonium hydrogensulfate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tetramethylammonium (B1211777) hydrogensulfate, with a focus on its molecular weight and chemical formula. This information is crucial for researchers and professionals in drug development and various scientific fields who utilize this compound in applications such as ion pair chromatography and phase transfer catalysis.

Core Physicochemical Data

Tetramethylammonium hydrogensulfate is a quaternary ammonium (B1175870) salt that is widely used in analytical chemistry and organic synthesis.[1] A clear understanding of its fundamental properties is essential for its effective application. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C4H13NO4S | [2][3][4][5] |

| Molecular Weight | 171.22 g/mol | [1][2][6] |

| Alternate Molecular Formula | C4H12N·HSO4 | [1] |

| Synonyms | Tetramethylammonium bisulfate | [7] |

Note: Some sources may list the molecular weight as 171.21 g/mol .[5][7] The anhydrous basis is also commonly cited.[6]

Chemical Structure and Formula

The chemical formula of this compound is C4H13NO4S.[2][3][4][5] This formula represents the composition of the ionic compound, which consists of a tetramethylammonium cation and a hydrogensulfate anion.

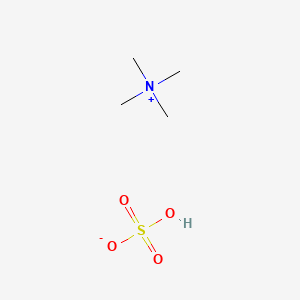

The structure of these two components is visualized in the diagram below.

Applications in Research and Development

This compound is a versatile reagent with important applications in both analytical and synthetic chemistry.

Ion Pair Chromatography

In high-performance liquid chromatography (HPLC), it is frequently used as an ion-pairing reagent.[1] This technique is essential for the separation of ionic and polar analytes on reversed-phase columns. The tetramethylammonium cation forms an ion pair with an anionic analyte, effectively increasing the hydrophobicity of the analyte and enhancing its retention on the nonpolar stationary phase. This leads to improved resolution and separation of complex mixtures, which is particularly valuable in pharmaceutical analysis.[1]

The general mechanism for ion pair chromatography is illustrated in the following workflow.

Phase Transfer Catalysis

As a phase transfer catalyst, this compound facilitates reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). The tetramethylammonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can then react with an organic-soluble substrate. This is particularly useful in organic synthesis for increasing reaction rates and yields.[1]

The logical relationship in phase transfer catalysis is depicted below.

Role in Drug Development

In pharmaceutical development, this compound can aid in drug formulation by enhancing the solubility and stability of active pharmaceutical ingredients (APIs).[1] Its ability to interact with ionic species makes it a valuable excipient in creating more effective medication formulations. Further research into its specific applications in this area is ongoing.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetramethylammonium hydrogen sulphate | C4H13NO4S | CID 157340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Tetramethylammoniumhydrogensulfat, 99 %, geeignet für die HPLC, Thermo Scientific Chemicals 50 g [thermofisher.com]

- 5. 80526-82-5 CAS | TETRAMETHYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 6223B [lobachemie.com]

- 6. This compound 98 207738-07-6 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of Tetramethylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of Tetramethylammonium (B1211777) hydrogensulfate, [(CH₃)₄N][HSO₄]. The document details the characteristic vibrational modes of the compound, presents a detailed experimental protocol for its analysis, and outlines the logical workflow of the spectroscopic process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of quaternary ammonium (B1175870) salts and related compounds.

Introduction to FT-IR Spectroscopy of Tetramethylammonium Hydrogensulfate

This compound is a quaternary ammonium salt that finds applications in various chemical processes, including as a phase-transfer catalyst and an electrolyte additive.[1][2][3] FT-IR spectroscopy is a powerful analytical technique for the characterization of this compound, as it provides detailed information about its molecular structure and the functional groups present. The FT-IR spectrum of this compound is a composite of the vibrational modes of the tetramethylammonium ([TMA]⁺) cation and the hydrogensulfate ([HSO₄]⁻) anion.

The [TMA]⁺ cation, with its tetrahedral symmetry, exhibits characteristic vibrational modes corresponding to the stretching and bending of its C-H and C-N bonds. Similarly, the [HSO₄]⁻ anion displays distinct stretching and bending vibrations associated with its S-O and S-OH bonds. The interaction between these ions in the crystal lattice can lead to shifts in the vibrational frequencies and the splitting of degenerate modes, providing insights into the solid-state structure of the compound.

Characteristic Vibrational Modes and Data Presentation

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of its constituent ions. The table below summarizes the expected vibrational modes and their approximate wavenumber ranges, compiled from spectroscopic data of the tetramethylammonium cation and hydrogensulfate-containing compounds.[4][5]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description | Ion |

| ~3020 | νₐₛ(CH₃) | Asymmetric C-H stretching | [TMA]⁺ |

| ~2950 | νₛ(CH₃) | Symmetric C-H stretching | [TMA]⁺ |

| ~1485 | δₐₛ(CH₃) | Asymmetric C-H bending (deformation) | [TMA]⁺ |

| ~1400 | δₛ(CH₃) | Symmetric C-H bending (deformation) | [TMA]⁺ |

| ~1280 | ρ(CH₃) | CH₃ rocking | [TMA]⁺ |

| ~950 | ν(C-N) | C-N symmetric stretching | [TMA]⁺ |

| ~1150-1250 | νₐₛ(SO₃) | Asymmetric SO₃ stretching | [HSO₄]⁻ |

| ~1040 | νₛ(SO₃) | Symmetric SO₃ stretching | [HSO₄]⁻ |

| ~880 | ν(S-OH) | S-OH stretching | [HSO₄]⁻ |

| ~580 | δ(O-S-O) | O-S-O bending | [HSO₄]⁻ |

Note: The exact peak positions may vary slightly due to the specific crystalline environment and sample preparation.

Experimental Protocol for FT-IR Analysis

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method. This technique is widely used for the analysis of solid samples in transmission mode.

3.1. Materials and Equipment

-

This compound (solid, finely powdered)

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die (e.g., 13 mm diameter)

-

FT-IR spectrometer (e.g., Bruker Tensor 27 FT-IR)

-

Spatula

-

Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and transfer it to the agate mortar. Grind the sample to a fine, uniform powder.

-

Mixing: Add approximately 100-200 mg of the dried, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained. The sample concentration in KBr should be in the range of 0.5% to 2% by weight.

-

Loading the Die: Transfer a portion of the mixture into the pellet-forming die. Distribute the powder evenly to ensure a uniform pellet thickness.

-

Pressing the Pellet: Place the die in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet should be thin and transparent, with no cracks or cloudiness.

3.3. Spectroscopic Measurement

-

Background Spectrum: Place an empty pellet holder or a pure KBr pellet in the sample compartment of the FT-IR spectrometer. Record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide, as well as any impurities in the KBr.

-

Sample Spectrum: Place the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Data Acquisition: Record the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient.

-

Data Processing: The resulting interferogram is Fourier-transformed by the spectrometer's software to produce the final infrared spectrum (absorbance or transmittance vs. wavenumber).

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from sample preparation to final data interpretation.

Caption: Workflow for FT-IR Analysis of this compound.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Tetramethylammonium Hydrogensulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Tetramethylammonium (B1211777) hydrogensulfate, [(CH₃)₄N]HSO₄. The document details the expected thermal decomposition behavior, presents illustrative quantitative data in a structured format, outlines a typical experimental protocol for analysis, and provides diagrams of the decomposition pathway and experimental workflow. This guide is intended to be a valuable resource for professionals requiring an understanding of the thermal stability and decomposition characteristics of this quaternary ammonium (B1175870) salt.

Introduction to the Thermal Stability of Tetramethylammonium Hydrogensulfate

This compound is a quaternary ammonium salt that finds application in various chemical processes. Its thermal stability is a critical parameter for its storage, handling, and use in applications where it might be subjected to elevated temperatures. Thermogravimetric analysis is a key technique to elucidate its decomposition profile, providing valuable data on the temperatures at which weight loss occurs and the nature of the decomposition products.

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the degradation of both the tetramethylammonium cation and the hydrogensulfate anion. The tetramethylammonium cation is known to decompose via pathways that yield volatile amine products, while the hydrogensulfate anion decomposes to produce sulfur oxides and water at higher temperatures.

Quantitative Thermal Analysis Data (Illustrative)

Due to the limited availability of specific experimental TGA data for this compound in publicly accessible literature, the following tables present illustrative data based on the analysis of analogous compounds, such as other tetramethylammonium salts and organic hydrogensulfates. These tables are intended to provide a representative expectation of the thermal decomposition profile.

Table 1: Summary of TGA Decomposition Stages for this compound (Illustrative Data)

| Stage | Temperature Range (°C) | Weight Loss (%) | Key Decomposition Events |

| 1 | 25 - 150 | ~1-2% | Loss of adsorbed moisture (hygroscopic nature) |

| 2 | 260 - 350 | ~40-50% | Decomposition of the tetramethylammonium cation |

| 3 | 350 - 500 | ~30-40% | Decomposition of the hydrogensulfate anion |

| Residue | > 500 | ~5-15% | Non-volatile inorganic residue |

Table 2: Proposed Gaseous Decomposition Products (Illustrative)

| Decomposition Stage | Gaseous Products |

| Stage 2 | Trimethylamine ((CH₃)₃N), Methyl sulfate (B86663) intermediates |

| Stage 3 | Sulfur dioxide (SO₂), Sulfur trioxide (SO₃), Water (H₂O), Carbon dioxide (CO₂), Nitrogen oxides (NOx) |

Experimental Protocol for Thermogravimetric Analysis

This section outlines a typical experimental protocol for conducting a thermogravimetric analysis of this compound. Given its hygroscopic nature, specific handling procedures are necessary to obtain accurate and reproducible results.

3.1. Instrumentation and Consumables

-

Thermogravimetric Analyzer: A TGA instrument capable of controlled heating rates, precise temperature measurement, and a sensitive microbalance.

-

Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended. Alumina is a cost-effective choice, while platinum is more inert at higher temperatures.

-

Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

-

Analytical Balance: For accurate sample weighing.

-

Glove Box or Desiccator: For sample handling to minimize moisture absorption.

3.2. Sample Preparation

-

Due to the hygroscopic nature of this compound, all sample handling should be performed in a controlled, low-humidity environment, such as a glove box or a desiccator.

-

Weigh approximately 5-10 mg of the sample directly into a pre-tared TGA crucible.

-

Record the exact sample weight.

3.3. TGA Instrument Parameters

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Data Collection: Record weight, temperature, and time throughout the experiment.

3.4. Post-Analysis

-

Perform a blank run using an empty crucible under the same experimental conditions to obtain a baseline for correction.

-

Subtract the baseline from the sample data to correct for instrument drift.

-

Analyze the resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) to determine the onset temperatures of decomposition, peak decomposition temperatures, and the percentage weight loss for each step.

Visualization of Pathways and Workflows

4.1. Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is proposed to proceed through the following pathway, initiated by the degradation of the quaternary ammonium cation, followed by the decomposition of the hydrogensulfate anion.

Caption: Proposed thermal decomposition pathway of this compound.

4.2. Experimental Workflow for TGA

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis of a chemical compound.

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Dawn of the Quaternary Ammonium Compounds: An In-Depth Technical Guide to Early Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the antimicrobial world of quaternary ammonium (B1175870) compounds (QACs) began in the early 20th century, marking a pivotal moment in the quest for effective germicides. This technical guide delves into the foundational research that first unveiled the potent bactericidal properties of these synthetic molecules. We will explore the seminal works of early pioneers, detailing their experimental approaches, presenting their quantitative findings, and visualizing the nascent understanding of the structure-activity relationships that defined this novel class of disinfectants.

The Pioneering Research of Jacobs and Heidelberger (1916)

Walter A. Jacobs and Michael Heidelberger, working at the Rockefeller Institute for Medical Research, were among the first to systematically investigate the bactericidal action of a series of quaternary ammonium salts of hexamethylenetetramine. Their work, published in 1916, laid the groundwork for understanding how chemical modifications to these compounds influenced their antimicrobial efficacy.

Experimental Protocols

Jacobs and Heidelberger employed a meticulous, multi-step process to evaluate the bactericidal potential of their synthesized compounds against various bacterial strains.

1. Synthesis of Quaternary Ammonium Salts: The primary method involved the alkylation of tertiary amines. A typical synthesis, as described for benzalkonium chloride, involved the reaction of a long-chain alkyldimethylamine with benzyl (B1604629) chloride. This process, known as the Menshutkin reaction, was adapted to produce a wide array of QACs with varying alkyl chain lengths and aromatic substitutions.

2. Bactericidal Testing Methodology (Serial Dilution in Broth): The prevailing method for assessing antimicrobial efficacy at the time was the broth dilution test. This technique aimed to determine the concentration of a compound that could inhibit the growth of or kill a standardized bacterial inoculum.

-

Preparation of Inoculum: Cultures of the test bacteria (e.g., Staphylococcus aureus, Bacillus typhosus) were grown in a suitable broth medium. The concentration of the bacterial suspension was standardized, often by dilution, to ensure consistent results across experiments.

-

Serial Dilution: A series of dilutions of the test QAC was prepared in sterile broth in test tubes.

-

Inoculation: A standard volume of the bacterial suspension was added to each dilution of the QAC.

-

Incubation: The inoculated tubes were incubated at a controlled temperature (typically 37°C) for a set period (e.g., 24 to 48 hours).

-

Observation: The tubes were visually inspected for turbidity. The absence of growth (no turbidity) indicated bactericidal or bacteriostatic activity at that concentration. The lowest concentration that prevented visible growth was recorded as the minimum inhibitory concentration (MIC).

Data Presentation

The extensive research by Jacobs and Heidelberger generated a significant amount of data on the relationship between the chemical structure of QACs and their bactericidal action. The following table summarizes some of their key findings, illustrating the impact of substituting different groups on the benzene (B151609) ring of benzylhexamethylenetetraminium salts.

| Compound | Substituent Group | Test Organism | Bactericidal Concentration |

| Benzylhexamethylenetetraminium chloride | None | Bacillus typhosus | 1:10,000 |

| o-Methylbenzyl derivative | ortho-Methyl | Bacillus typhosus | 1:40,000 |

| m-Methylbenzyl derivative | meta-Methyl | Bacillus typhosus | 1:20,000 |

| p-Methylbenzyl derivative | para-Methyl | Bacillus typhosus | 1:20,000 |

| o-Chlorobenzyl derivative | ortho-Chloro | Bacillus typhosus | 1:75,000 |

| o-Bromobenzyl derivative | ortho-Bromo | Bacillus typhosus | 1:75,000 |

| o-Iodobenzyl derivative | ortho-Iodo | Bacillus typhosus | 1:60,000 |

| o-Nitrobenzyl derivative | ortho-Nitro | Bacillus typhosus | 1:40,000 |

| o-Cyanobenzyl derivative | ortho-Cyano | Bacillus typhosus | 1:60,000 |

Data extracted from the Journal of Experimental Medicine, 1916, 23(5), 569-76.

Mandatory Visualization

The Landmark Discovery by Gerhard Domagk (1935)

In 1935, the German bacteriologist Gerhard Domagk published a seminal paper that brought surface-active QACs to the forefront of disinfection.[1] His work on alkyldimethylbenzylammonium chlorides, which he named Zephirol, demonstrated their high efficacy as skin disinfectants.

Experimental Protocols

Domagk's research, while building on earlier methods, focused on the practical application of these compounds as antiseptics.

1. In Vivo Disinfection Studies: A key aspect of Domagk's work was the evaluation of the disinfectant's performance on skin.

-

Test Subjects: The experiments were conducted on the hands of human subjects.

-

Baseline Microbial Count: The number of bacteria on the hands was determined before the application of the disinfectant. This was likely achieved by washing the hands in a sterile solution and then plating dilutions of the wash water to count the resulting colonies.

-

Application of Disinfectant: A solution of the QAC (e.g., Zephirol) at a specific concentration was applied to the hands and rubbed in for a defined period.

-

Post-Disinfection Microbial Count: After the application, the hands were washed again in a sterile solution, and the number of surviving bacteria was determined by plating.

-

Efficacy Calculation: The reduction in the bacterial count was calculated to determine the disinfectant's efficacy.

2. In Vitro Bactericidal Testing: Domagk also conducted in vitro tests to determine the bactericidal concentrations of his compounds against a range of pathogenic bacteria. The methods were likely similar to the broth dilution techniques used by his predecessors.

Data Presentation

Domagk's 1935 paper in the Deutsche Medizinische Wochenschrift provided compelling evidence for the efficacy of Zephirol. The following table summarizes the bactericidal dilutions he reported for a mixture of alkyldimethylbenzylammonium chlorides (C8 to C18 alkyl chains) against various bacteria.

| Test Organism | Bactericidal Dilution (in vitro) |

| Staphylococcus aureus | 1:10,000 |

| Streptococcus pyogenes | 1:20,000 |

| Escherichia coli | 1:5,000 |

| Pseudomonas aeruginosa | 1:3,000 |

| Candida albicans | 1:4,000 |

Data interpreted from Domagk's 1935 publication, "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen".

Mandatory Visualization

Early Insights into the Mechanism of Action

While the precise molecular mechanisms were not fully elucidated in these early studies, the prevailing hypothesis was that QACs exerted their bactericidal effect by disrupting the bacterial cell membrane. The amphiphilic nature of these molecules, with a positively charged hydrophilic head and a long lipophilic alkyl tail, was thought to be key to their function. The cationic head would interact with the negatively charged components of the bacterial cell surface, while the lipophilic tail would penetrate the lipid bilayer, leading to a loss of membrane integrity and cell death.

Conclusion

The foundational investigations by Jacobs, Heidelberger, and Domagk were instrumental in establishing quaternary ammonium compounds as a vital class of antimicrobial agents. Their systematic approach to synthesis and testing, coupled with their quantitative evaluation of bactericidal efficacy, provided the scientific bedrock upon which decades of further research and development have been built. This early work not only delivered practical solutions for disinfection but also illuminated fundamental principles of structure-activity relationships that continue to guide the design of new antimicrobial drugs today.

References

Methodological & Application

Application Notes and Protocols: Tetramethylammonium hydrogensulfate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) hydrogensulfate (TMAHS), with the chemical formula [(CH₃)₄N]HSO₄, is a versatile and environmentally benign quaternary ammonium (B1175870) salt. It finds significant application in organic synthesis, primarily acting as a phase-transfer catalyst (PTC) and a protic ionic liquid.[1][2][3] Its ability to facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid) makes it a valuable tool for enhancing reaction rates, improving yields, and enabling reactions under milder conditions.[2] This document provides detailed application notes and experimental protocols for the use of TMAHS in several key organic transformations.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are an important class of bioactive compounds. TMAHS can be effectively used as a catalyst in the electrophilic substitution reaction of indoles with aldehydes or ketones to yield the corresponding bis(indolyl)methanes. The acidic nature of the hydrogensulfate anion catalyzes the reaction.

Quantitative Data

The following table summarizes the results for the synthesis of bis(indolyl)methanes using a protocol analogous to one with tetrabutylammonium (B224687) hydrogensulfate, a closely related phase-transfer catalyst.

| Entry | Aldehyde/Ketone | Product | Time (min) | Yield (%)[4] |

| 1 | Benzaldehyde | 3,3'-((Phenyl)methylene)bis(1H-indole) | 20 | 95 |

| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 25 | 96 |

| 3 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 30 | 92 |

| 4 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 15 | 98 |

| 5 | Cinnamaldehyde | 3,3'-(Prop-2-en-1-yl-1-ylidene)bis(1H-indole) | 40 | 88 |

| 6 | Cyclohexanone | 3,3'-(Cyclohexylidene)bis(1H-indole) | 60 | 85 |

Experimental Protocol

Materials:

-

Aldehyde or ketone

-

Tetramethylammonium hydrogensulfate (TMAHS)

-

Ethyl acetate (B1210297)

-

Crushed ice

-

Hexane

-

In a round-bottom flask, combine indole (2 mmol) and the desired aldehyde or ketone (1 mmol).

-

Add ethyl acetate (1 mL) as the solvent.

-

Add this compound (0.1 mmol) to the mixture.

-

Stir the reaction mixture magnetically at 60 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (4:1) eluent.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Add crushed ice to the reaction mixture to precipitate the product.

-

Filter the precipitate and dry it under a vacuum.

-

Purify the product by recrystallization from a hexane-ethyl acetate mixture.

Logical Workflow for Bis(indolyl)methane Synthesis

Caption: Workflow for the TMAHS-catalyzed synthesis of bis(indolyl)methanes.

Oxidation of Benzyl (B1604629) Alcohols

TMAHS can act as a phase-transfer catalyst for the selective oxidation of benzyl alcohols to the corresponding benzaldehydes. This method often utilizes an oxidizing agent in an aqueous phase and the alcohol in an organic phase.

Quantitative Data

The following data is based on reactions using analogous quaternary ammonium hydrogensulfates as phase-transfer catalysts. Yields are typically high for the selective oxidation to the aldehyde.

| Entry | Substrate | Oxidizing System | Catalyst | Yield (%)[5][6] |

| 1 | Benzyl alcohol | H₂O₂ / Na₂WO₄ | TMAHS (analogous) | >85 |

| 2 | 4-Chlorobenzyl alcohol | Acidic K₂Cr₂O₇ | TMAHS (analogous) | High |

| 3 | 4-Methoxybenzyl alcohol | H₂O₂ / Na₂WO₄ | TMAHS (analogous) | >85 |

| 4 | 4-Methylbenzyl alcohol | Acidic K₂Cr₂O₇ | TMAHS (analogous) | High |

Experimental Protocol (General)

Materials:

-

Benzyl alcohol derivative

-

Toluene (B28343) or other non-polar organic solvent

-

Aqueous oxidizing agent (e.g., hydrogen peroxide with a tungsten salt or acidic dichromate)

-

This compound (TMAHS)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate

-

Dissolve the benzyl alcohol derivative in toluene in a round-bottom flask.

-

Add the aqueous solution of the oxidizing agent.

-

Add a catalytic amount of this compound.

-

Stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with a sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude benzaldehyde.

-

The product can be further purified by distillation or chromatography if necessary.

Signaling Pathway for Phase-Transfer Catalyzed Oxidation

Caption: Phase-transfer catalysis mechanism for alcohol oxidation.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. TMAHS, as a phase-transfer catalyst, can facilitate this Sₙ2 reaction between an alkoxide and an alkyl halide, especially when the alkoxide is generated in an aqueous phase and the alkyl halide is in an organic phase.

Experimental Protocol (General)

Materials:

-

Alcohol or phenol (B47542)

-

Alkyl halide

-

Aqueous sodium hydroxide (B78521) or potassium hydroxide

-

An organic solvent (e.g., toluene, dichloromethane)

-

This compound (TMAHS)

Procedure:

-

In a flask, dissolve the alcohol or phenol in the organic solvent.

-

Add the aqueous solution of the base (e.g., 50% NaOH).

-

Add a catalytic amount of TMAHS.

-

Add the alkyl halide to the mixture.

-

Stir the reaction mixture vigorously at a suitable temperature (room temperature to reflux, depending on the reactivity of the alkyl halide).

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Evaporate the solvent to obtain the ether, which can be purified further if needed.

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for TMAHS-catalyzed Williamson ether synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. TMAHS can act as an acidic ionic liquid, catalyzing this reaction, often under solvent-free conditions.

Experimental Protocol (General)

Materials:

-

An aldehyde or ketone

-

An active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)

-

This compound (TMAHS)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a flask, mix the aldehyde or ketone (1 mmol) with the active methylene compound (1 mmol).

-

Add a catalytic amount of TMAHS (e.g., 10 mol%).

-

Heat the mixture with stirring (e.g., at 80-100 °C).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add cold water to the solidified product and stir.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the product from ethanol to obtain the pure condensed product.

Logical Relationship in Knoevenagel Condensation

Caption: Key steps in the TMAHS-catalyzed Knoevenagel condensation.

Michael Addition

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. As a phase-transfer catalyst, TMAHS can facilitate the reaction between a Michael donor in an aqueous basic solution and a Michael acceptor in an organic solvent.

Experimental Protocol (General)

Materials:

-

Michael acceptor (e.g., an α,β-unsaturated ketone)

-

Michael donor (e.g., a β-ketoester or malonate)

-

Aqueous base (e.g., NaOH or K₂CO₃)

-

Organic solvent (e.g., toluene)

-

This compound (TMAHS)

Procedure:

-

Dissolve the Michael acceptor and Michael donor in the organic solvent.

-

Add the aqueous base and a catalytic amount of TMAHS.

-

Stir the biphasic mixture vigorously at the desired temperature.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the product by chromatography or recrystallization.

TMAHS Role in Michael Addition

Caption: Role of TMAHS in facilitating the Michael addition reaction.

References

Application of Tetramethylammonium hydrogensulfate in Ion Pair Chromatography: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ion Pair Chromatography with Tetramethylammonium (B1211777) hydrogensulfate

Ion pair chromatography (IPC) is a powerful technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar analytes on reversed-phase columns. The retention of these compounds on non-polar stationary phases is often insufficient, leading to poor resolution. Ion-pairing reagents are added to the mobile phase to form neutral ion pairs with the charged analytes, thereby increasing their hydrophobicity and retention on the reversed-phase column.

Tetramethylammonium hydrogensulfate (TMAHS) is a quaternary ammonium (B1175870) salt that serves as an effective cationic ion-pairing reagent, particularly for the analysis of acidic compounds.[1] Its tetramethylammonium cation ((CH₃)₄N⁺) forms an ion pair with an anionic analyte, and the resulting neutral complex exhibits greater affinity for the non-polar stationary phase. This allows for the successful separation of a wide range of acidic analytes, including organic acids, water-soluble vitamins, nucleotides, and sulfonamides. The hydrogensulfate anion (HSO₄⁻) is a non-interfering counter-ion.

The general principle involves the formation of an equilibrium between the analyte ions, the ion-pairing reagent in the mobile phase, and the neutral ion pair, which then partitions onto the stationary phase. The retention of the analyte can be controlled by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content.

Key Applications and Methodologies

This document provides detailed application notes and protocols for the use of TMAHS in ion pair chromatography for the separation of various classes of acidic compounds.

Analysis of Water-Soluble Vitamins

Application: Determination of water-soluble vitamins (e.g., Niacin, Pyridoxine, Folic Acid, and Cyanocobalamin) in pharmaceutical formulations and food matrices.

Principle: Water-soluble vitamins often contain acidic functional groups and are highly polar, making their retention on traditional reversed-phase columns challenging. TMAHS pairs with the anionic forms of these vitamins, increasing their retention and allowing for their separation. While some methods for water-soluble vitamins exist that do not require ion-pair agents, using TMAHS can provide an alternative selectivity and improved peak shape for certain analytes.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 20 mM Potassium Phosphate (B84403) buffer with 10 mM this compound, pH adjusted to 6.5.

-

B: Acetonitrile.

-

-

Gradient Elution:

Time (min) % A % B 0 95 5 20 70 30 25 70 30 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm and 280 nm.

-

Injection Volume: 20 µL.

Data Presentation:

| Analyte | Retention Time (min) |

| Niacin (Vitamin B3) | 8.5 |

| Pyridoxine (Vitamin B6) | 12.2 |

| Folic Acid (Vitamin B9) | 16.8 |

| Cyanocobalamin (Vitamin B12) | 21.3 |

Separation of Nucleotides

Application: Analysis of nucleotides (e.g., AMP, ADP, ATP) in biological extracts and for quality control of synthetic oligonucleotides.

Principle: Nucleotides are highly polar and negatively charged due to their phosphate groups. Ion-paired reversed-phase HPLC is a common method for their separation. TMAHS provides the cationic counter-ion to form a neutral pair with the negatively charged phosphate groups, allowing for their retention and separation on a C18 column. The separation is typically based on the number of phosphate groups, with triphosphates being retained longer than diphosphates, and diphosphates longer than monophosphates.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 50 mM Potassium Phosphate buffer with 5 mM this compound, pH adjusted to 7.0.

-

B: Methanol.

-

-

Gradient Elution:

Time (min) % A % B 0 100 0 30 70 30 35 70 30 | 40 | 100 | 0 |

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Data Presentation:

| Analyte | Retention Time (min) |

| Adenosine Monophosphate (AMP) | 10.2 |

| Adenosine Diphosphate (ADP) | 18.5 |

| Adenosine Triphosphate (ATP) | 25.1 |

Analysis of Sulfonamides

Application: Determination of sulfonamide antibiotics in pharmaceutical preparations, animal feed, and environmental samples.